molecular formula C8H5NO B14710287 Benzoyl isocyanide CAS No. 21445-20-5

Benzoyl isocyanide

Cat. No.: B14710287
CAS No.: 21445-20-5
M. Wt: 131.13 g/mol
InChI Key: OHWFZCUCQSPPSJ-UHFFFAOYSA-N
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Description

Benzoyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a benzoyl moietyThey are isolobal to carbon monoxide and exhibit a dichotomy between carbenoid and triple bond characters, making them highly versatile in organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzoyl isocyanide undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.

Major Products: The major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of benzoyl isocyanide involves its ability to act as both a nucleophile and an electrophile due to its unique structure. It can covalently modify essential metabolic enzymes by targeting active site cysteines, leading to functional inhibition. This property is particularly useful in developing antimicrobial agents that disrupt bacterial metabolic pathways .

Comparison with Similar Compounds

  • Phenyl isocyanide
  • Methyl isocyanide
  • Cyclohexyl isocyanide
  • tert-Butyl isocyanide

Comparison: Benzoyl isocyanide stands out due to its benzoyl group, which imparts unique reactivity and stability compared to other isocyanides. For instance, phenyl isocyanide and methyl isocyanide are more volatile and less stable, while cyclohexyl isocyanide and tert-butyl isocyanide have different steric properties that affect their reactivity .

Properties

CAS No.

21445-20-5

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

benzoyl isocyanide

InChI

InChI=1S/C8H5NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H

InChI Key

OHWFZCUCQSPPSJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C(=O)C1=CC=CC=C1

Origin of Product

United States

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